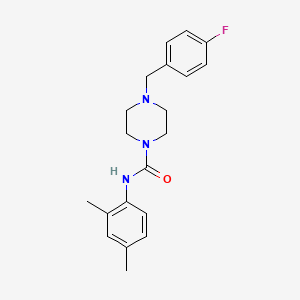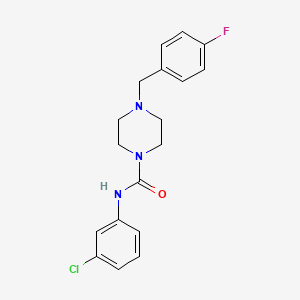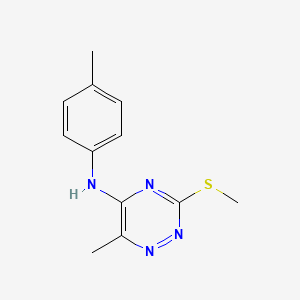![molecular formula C14H11NO5S B5308612 methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate, also known as TD-1473, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications. The compound belongs to the class of compounds known as benzodioxoles, which have been shown to have a range of biological activities.
作用機序
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate selectively inhibits the activity of JAK1, which is a key enzyme involved in the signaling pathways that regulate the immune response. By inhibiting JAK1, this compound effectively reduces the activity of a range of cytokines and chemokines that are involved in the inflammatory response. This results in a reduction in inflammation and tissue damage in animal models of IBD.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the context of IBD. The compound effectively reduces the activity of a range of cytokines and chemokines that are involved in the inflammatory response, resulting in a reduction in inflammation and tissue damage. In addition, this compound has been shown to have minimal effects on other JAK family members, which reduces the risk of off-target effects.
実験室実験の利点と制限
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate has several advantages for lab experiments, including its selectivity for JAK1, its effectiveness in reducing inflammation in animal models of IBD, and its minimal side effects. However, there are also some limitations to consider, including the need for further preclinical studies to establish safety and efficacy, the potential for drug-drug interactions, and the need for further optimization of the synthesis process to improve yield and purity.
将来の方向性
There are several future directions for research on methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate, including the need for further preclinical studies to establish safety and efficacy, the exploration of potential applications in other inflammatory diseases, such as rheumatoid arthritis and psoriasis, and the optimization of the synthesis process to improve yield and purity. In addition, there is a need for further research on the mechanism of action of this compound, particularly with regard to its effects on the immune system and the inflammatory response.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in the treatment of inflammatory bowel disease. The compound selectively inhibits the activity of JAK1, resulting in a reduction in inflammation and tissue damage in animal models of IBD. While there are some limitations to consider, including the need for further preclinical studies and optimization of the synthesis process, this compound represents a promising avenue for future research in the field of inflammatory diseases.
合成法
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 2-nitroaniline to form a key intermediate, which is then reduced and coupled with 6-bromo-1,3-benzodioxole-5-carboxylic acid to form the final product. The synthesis process has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using a range of analytical techniques, including NMR, MS, and X-ray crystallography.
科学的研究の応用
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate has been shown to have a range of potential therapeutic applications, particularly in the treatment of inflammatory bowel disease (IBD). The compound has been shown to selectively inhibit the activity of a key enzyme, Janus kinase 1 (JAK1), which is involved in the inflammatory response. In preclinical studies, this compound has been shown to effectively reduce inflammation in animal models of IBD, with minimal side effects.
特性
IUPAC Name |
methyl 6-(thiophene-2-carbonylamino)-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c1-18-14(17)8-5-10-11(20-7-19-10)6-9(8)15-13(16)12-3-2-4-21-12/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQPZNXEYGHSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CS3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(5-methyl-2-furyl)methyl]-1,8-naphthyridine-2-carboxamide](/img/structure/B5308532.png)


![2-phenoxy-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5308543.png)
![2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5308550.png)
![N-(3-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5308564.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5308570.png)
![methyl 4-{[4-(2-methoxyphenyl)-3,3-dimethyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5308588.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308614.png)
![N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B5308616.png)
![7-(3,4-difluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5308623.png)
![N-(2,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5308631.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)